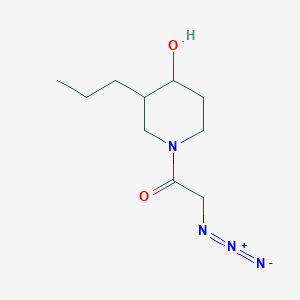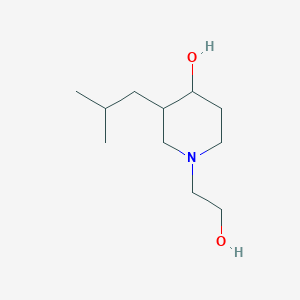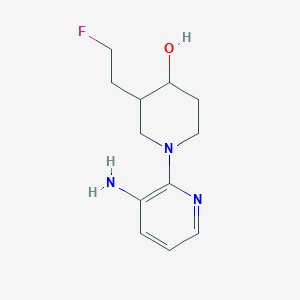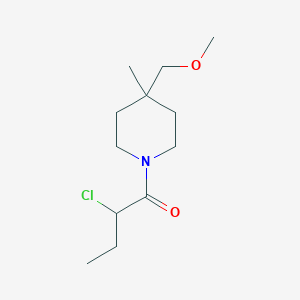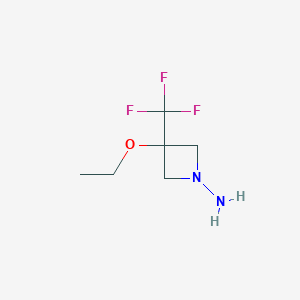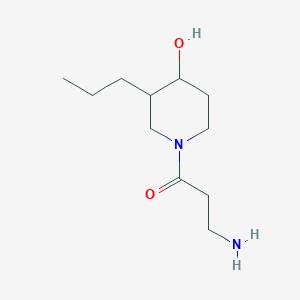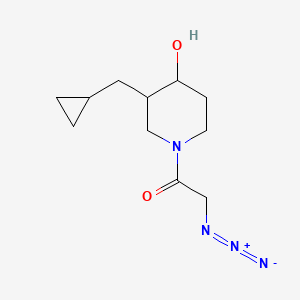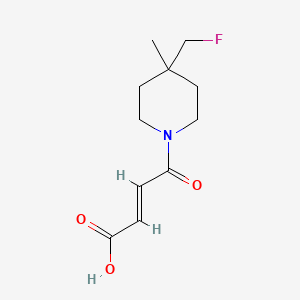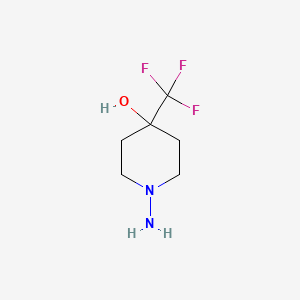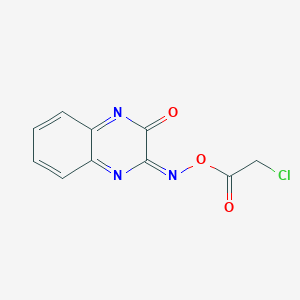
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate
概要
説明
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate, also known as OTCA, is an organic compound with a wide range of industrial and scientific applications. It is a unique molecule with a combination of carbon, oxygen, nitrogen and chlorine atoms, which makes it an interesting and important research subject. OTCA is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the structure and function of proteins. In addition, OTCA is known for its ability to interact with biological systems and has been studied for its potential therapeutic effects.
科学的研究の応用
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate has been studied for its potential scientific applications, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the structure and function of proteins. This compound has been used to study the structure and function of proteins, including those involved in cancer and Alzheimer's disease, and has been used to synthesize small molecules for drug discovery. This compound has also been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells and its potential to reduce inflammation.
作用機序
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is known to interact with biological systems, and its mechanism of action has been studied in detail. This compound has been shown to interact with proteins, including those involved in cancer and Alzheimer's disease, and has been shown to inhibit the growth of cancer cells. This compound has also been shown to reduce inflammation and to modulate the activity of enzymes involved in metabolic pathways. This compound has also been shown to interact with DNA, and to modulate gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, and to reduce inflammation. This compound has also been shown to modulate the activity of enzymes involved in metabolic pathways, and to interact with DNA to modulate gene expression. This compound has also been studied for its potential therapeutic effects, including its ability to reduce pain and improve cognitive function.
実験室実験の利点と制限
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate has several advantages for use in laboratory experiments. This compound is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound is also toxic and should be handled with care. Additionally, this compound is a relatively new compound and its full range of applications and effects are still being studied.
将来の方向性
The potential applications of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate are vast, and there are many potential future directions for research. This compound could be studied for its potential therapeutic effects, including its ability to reduce pain and improve cognitive function. Additionally, this compound could be further studied for its potential to modulate gene expression and metabolic pathways. This compound could also be studied for its potential applications in drug discovery and development, as well as its potential to inhibit the growth of cancer cells. Additionally, this compound could be studied for its potential to interact with proteins involved in Alzheimer's disease, and to modulate the activity of enzymes involved in metabolic pathways. Finally, this compound could be further studied for its potential applications in organic synthesis and chemical reactions.
生化学分析
Biochemical Properties
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit cytotoxic properties, which suggests its potential interaction with cellular proteins involved in apoptosis and cell cycle regulation . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it modulates gene expression related to cell proliferation and survival, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects are observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced energy production in cancer cells . This inhibition can result in decreased cell proliferation and increased apoptosis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution ensures that the compound exerts its effects where it is most needed, such as in tumor tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with DNA and transcription factors, thereby influencing gene expression and cellular behavior.
特性
IUPAC Name |
[(E)-(3-oxoquinoxalin-2-ylidene)amino] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-5-8(15)17-14-9-10(16)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJPYAWONCNSR-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NOC(=O)CCl)C(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=N/C(=N/OC(=O)CCl)/C(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)
![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)
